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Compound of Interest

Compound Name: Fluperamide

CAS No.: 53179-10-5

Cat. No.: B1673467 Get Quote

Fluperamide (CAS: 53179-10-5) represents a critical milestone in the structure-activity

relationship (SAR) exploration of 4-phenylpiperidine derivatives. Developed in the early 1970s

alongside its structural analog Loperamide, Fluperamide was designed as a peripherally

selective

-opioid receptor (MOR) agonist intended for the management of gastrointestinal hypermotility.

While Loperamide ultimately secured commercialization (becoming the standard of care),

Fluperamide serves as an essential "reference compound" in drug discovery. Its profile offers

a masterclass in optimizing peripheral restriction—balancing high receptor affinity with

physicochemical properties that limit Blood-Brain Barrier (BBB) penetration.

This guide reconstructs the early preclinical data profile of Fluperamide, analyzing the

mechanistic logic that defined its development and the comparative data that determined its

fate.

Chemical & Physicochemical Profile
To understand the biological behavior of Fluperamide, one must first analyze its structural

distinctiveness from typical central opioids (like Fentanyl) and its close relationship to

Loperamide.

Core Structure: 2,2-diphenyl-4-[(4-hydroxy-4-(4-chloro-3-trifluoromethylphenyl)piperidin-1-yl]-

N,N-dimethylbutyramide.[1][2]
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Property Value / Characteristic
Implication for Drug
Development

Molecular Formula

High molecular weight (545.04

g/mol ) aids in reducing

passive diffusion across the

BBB.

Lipophilicity (LogP) ~4.8 - 5.2 (Predicted)

Highly lipophilic. Normally this

suggests CNS entry, but it is

counteracted by efflux

transporters (P-gp).

Key Substituent -CF3 (Trifluoromethyl)

The 3-position

group on the phenyl ring

increases lipophilicity and

metabolic stability compared to

Loperamide's simple chloro-

substitution.

pKa ~8.6 (Basic amine)

Ionized at physiological pH,

further trapping it in the

periphery.

Pharmacodynamics: Mechanism of Action[3][4][5][6]
Fluperamide functions as a potent agonist at the

-opioid receptor within the myenteric plexus of the intestinal wall. The experimental logic during
its development focused on proving that its antidiarrheal effects were receptor-mediated but
spatially confined to the gut.

Signaling Cascade
Activation of the MOR by Fluperamide initiates a

-protein coupled cascade. This results in the inhibition of adenylyl cyclase, reduced cAMP
levels, and the subsequent inhibition of acetylcholine and prostaglandin release.
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Figure 1: Signal transduction pathway of Fluperamide in the enteric nervous system, leading

to antimotility effects.

Early Preclinical Pharmacology
The validation of Fluperamide relied on a dual-screening approach: demonstrating potency in

gastrointestinal models while proving a lack of central analgesic effects (the "Safety

Separation").

In Vitro Bioassays (The Guinea Pig Ileum)
In the classic Coaxial Stimulation of Guinea Pig Ileum (GPI) assay, Fluperamide demonstrated

potent inhibition of electrically induced contractions.

Observation: Dose-dependent inhibition of twitch response.

Reversibility: Effects were fully reversed by Naloxone, confirming opioid receptor specificity.

Potency: Fluperamide exhibited

values in the low nanomolar range, comparable to Fentanyl in binding affinity, but functionally
distinct in vivo.

In Vivo Efficacy (The Castor Oil Test)
The "Castor Oil-Induced Diarrhea" model in Wistar rats was the gold standard for efficacy.

Protocol: Rats were fasted, treated orally with Fluperamide, and challenged 1 hour later with

castor oil.

Endpoint: "All-or-none" protection against diarrhea over a 4-hour window.

Result: Fluperamide showed an

(Effective Dose) of approximately 0.15 - 0.20 mg/kg (p.o.), indicating high oral potency.

The Critical Safety Margin: Central vs. Peripheral
This is the defining dataset for the compound. Researchers compared the antidiarrheal
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against the analgesic

(measured via the Tail Withdrawal Test).

Comparative Data: Fluperamide vs. Standards

Compound
Antidiarrheal

(mg/kg, Rat)

Analgesic

(mg/kg, Rat)

Safety Ratio
(Central/Peripheral)

Fluperamide 0.15 > 40.0 > 266

Loperamide 0.15 > 40.0 > 266

Diphenoxylate 0.85 5.5 ~ 6.5

Morphine 6.0 6.0 ~ 1.0

Data synthesized from Stokbroekx et al. (1973) and Janssen historical data.

Interpretation: Both Fluperamide and Loperamide showed a massive safety margin compared

to Diphenoxylate and Morphine. They effectively "divorced" the gut effect from the brain effect.

Pharmacokinetics & Metabolic Disposition[5][9]
The "peripheral selectivity" of Fluperamide is not just about receptor preference; it is a

pharmacokinetic phenomenon.

Absorption: Rapidly absorbed from the GI tract.

First-Pass Metabolism: Extensive.[3] The drug undergoes significant N-demethylation in the

liver.[3]

Distribution (The BBB Factor):

Fluperamide is a substrate for P-glycoprotein (MDR1).

Although lipophilic enough to cross the BBB, it is actively pumped out of the CNS by P-gp.
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Note: In the early 1970s, this mechanism was described simply as "poor distribution to the

brain," but modern analysis confirms the transporter role.
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Figure 2: The sequential screening logic used to identify peripherally selective opioids.

Comparative Analysis: Why Loperamide Prevailed
If Fluperamide and Loperamide had nearly identical safety ratios and potency, why was

Fluperamide shelved?

Metabolic Stability: The trifluoromethyl group (

) in Fluperamide renders the phenyl ring highly resistant to metabolic attack. While stability
is generally good, Loperamide's chlorophenyl group offered a more predictable metabolic
clearance profile (via CYP3A4 and CYP2C8) suitable for a chronic-use medication.

Synthesis Economics: The precursors for the trifluoromethyl-substituted phenyl ring were

historically more expensive and difficult to source at scale compared to the p-chloro

precursors used for Loperamide.

Safety Profile Nuances: Early toxicology screens suggested Loperamide had a slightly

cleaner profile regarding non-opioid off-target effects (e.g., calcium channel blockade activity,

which both possess, but Loperamide's was better characterized).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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